molecular formula C28H27N9O3 B608230 JNJ4796

JNJ4796

Cat. No.: B608230
M. Wt: 537.6 g/mol
InChI Key: VMAAUIZLAZYALS-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JNJ4796 is a small-molecule fusion inhibitor that targets the conserved stem region of the hemagglutinin glycoprotein of influenza A viruses. It was developed through high-throughput screening and optimization processes to provide a novel therapeutic option for influenza infections. This compound has shown promising results in preclinical studies, particularly in its ability to neutralize a broad spectrum of group 1 influenza A viruses .

Chemical Reactions Analysis

JNJ4796 undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include organic solvents, acids, and bases. The major products formed from these reactions are derivatives of this compound with modifications on the piperazine and phenyl rings . These modifications can enhance the compound’s antiviral activity and pharmacokinetic properties .

Biological Activity

JNJ4796 is an orally active small molecule designed as a fusion inhibitor targeting influenza A viruses, particularly those belonging to group 1, such as H1N1 and H5N1. This compound has shown significant promise in preclinical studies for its antiviral activity, pharmacokinetic properties, and potential therapeutic applications.

The primary mechanism of this compound involves the inhibition of hemagglutinin (HA)-mediated membrane fusion. HA is crucial for the entry of the influenza virus into host cells, and this compound prevents the conformational changes necessary for this process. Specifically, it stabilizes the pre-fusion conformation of HA, blocking the pH-induced transition that facilitates viral and endosomal membrane fusion .

Key Findings:

  • Binding Affinity : this compound binds to the HA stem region similarly to broadly neutralizing antibodies (bnAbs) like CR6261. This binding prevents the conformational rearrangements required for viral entry .
  • Inhibition Concentration : The effective concentration (EC50) for this compound has been reported as low as 0.012–3.24 µM, indicating potent antiviral activity .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Bioavailability : Approximately 30% following oral administration.
  • Half-Life : The compound has a half-life of about 2.4 hours in mice after oral dosing .
  • Plasma Concentration : Achieves plasma concentrations of up to 1152 ng/ml (2.1 µM) at a dose of 10 mg/kg .

Efficacy in Animal Models

In vivo studies have demonstrated that this compound provides significant protection against lethal influenza challenges:

  • Survival Rates : Mice treated with this compound at doses of 10 mg/kg and 50 mg/kg twice daily before exposure to a lethal dose of H1N1 showed 100% survival rates compared to lower survival rates with other compounds like JNJ8897 .
  • Weight Loss Reversal : While some weight loss was observed during treatment, a dose-dependent reversal was noted post-treatment, indicating effective management of morbidity associated with infection .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

Study ReferenceKey Findings
Demonstrated protection in mice from lethal influenza challenge; detailed pharmacokinetic profile established.
Identified structural binding similarities between this compound and bnAbs; confirmed efficacy against seasonal and pandemic strains.
Reported EC50 values and highlighted the compound's mechanism as a fusion inhibitor.
Discussed structure-activity relationship (SAR) and optimization strategies for enhancing antiviral properties.

Properties

IUPAC Name

N-[2-[2-[4-[(R)-(2-methyltetrazol-5-yl)-phenylmethyl]piperazine-1-carbonyl]pyridin-4-yl]-1,3-benzoxazol-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N9O3/c1-18(38)30-21-8-9-24-22(17-21)31-27(40-24)20-10-11-29-23(16-20)28(39)37-14-12-36(13-15-37)25(19-6-4-3-5-7-19)26-32-34-35(2)33-26/h3-11,16-17,25H,12-15H2,1-2H3,(H,30,38)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAAUIZLAZYALS-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=NC=C3)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=NN(N=N6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=NC=C3)C(=O)N4CCN(CC4)[C@H](C5=CC=CC=C5)C6=NN(N=N6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.